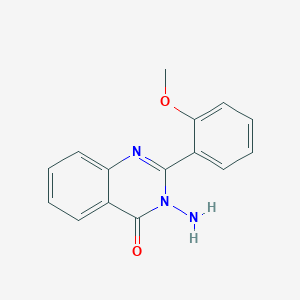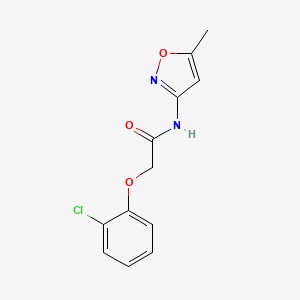![molecular formula C18H16FN3OS B5810632 N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5810632.png)
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide, also known as GSK2981278, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound has been found to have potential therapeutic benefits in the areas of inflammation, cancer, and metabolic disorders.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of a protein called IKKε. This protein is involved in the regulation of inflammation and has been implicated in the development of various diseases, including cancer and metabolic disorders.
Biochemical and Physiological Effects:
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, to induce apoptosis in cancer cells, and to improve glucose tolerance and insulin sensitivity. In addition, it has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide for lab experiments is its specificity for IKKε. This allows researchers to study the role of this protein in various diseases and to develop new therapies that target this protein. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in animal studies.
Orientations Futures
There are several future directions for the study of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide. One area of research is the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of new therapies for cancer, particularly those that target IKKε. In addition, further studies are needed to explore the potential therapeutic benefits of this compound in metabolic disorders, such as diabetes and obesity.
Méthodes De Synthèse
The synthesis of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with propyl bromide to form 4-fluorophenylpropylamine. This is followed by the reaction of the amine with thioacetamide to form the thiazole ring. The final step involves the reaction of the thiazole with nicotinoyl chloride to form the desired compound.
Applications De Recherche Scientifique
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential therapeutic benefits in various diseases. Inflammation is a key component of many diseases, and this compound has been found to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo.
In addition to its anti-inflammatory properties, N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]nicotinamide has also been found to have potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells.
Furthermore, this compound has been found to have potential therapeutic benefits in metabolic disorders, such as diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and to reduce body weight gain in animal models of obesity.
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c1-2-4-15-16(12-6-8-14(19)9-7-12)21-18(24-15)22-17(23)13-5-3-10-20-11-13/h3,5-11H,2,4H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELOIRLYJOUQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)
![4-[2-(4-isopropylphenoxy)ethyl]morpholine](/img/structure/B5810564.png)
![7-(difluoromethyl)-N-isopropyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810572.png)
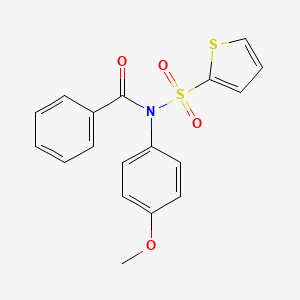
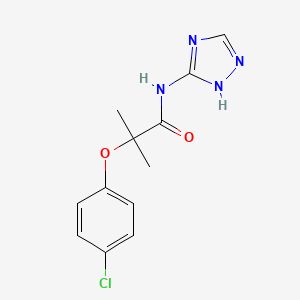
![2-tert-butyl-5-(3,4-dimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5810590.png)
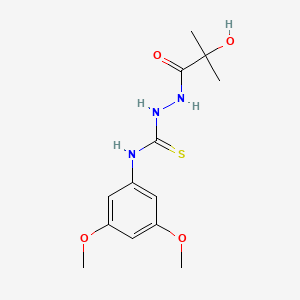
![4-(4-methoxyphenyl)-5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5810602.png)
![2-(1-pyrrolidinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5810608.png)


![N-(2-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5810631.png)
